Pentadecanedioic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
pentadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVDPWKGXMQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074337 | |
| Record name | Pentadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-18-0 | |
| Record name | Pentadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentadecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |
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| Record name | Pentadecanedioic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PENTADECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9LD26ZA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Chemical Transformations of Pentadecanedioic Acid
Chemo-Enzymatic and Hybrid Synthesis Strategies
The integration of chemical and enzymatic methods provides powerful tools for the selective transformation of pentadecanedioic acid and its derivatives. These strategies leverage the high selectivity of enzymes and the broad applicability of chemical reactions to achieve efficient and sustainable synthetic routes.
Reductive Transformations of this compound Derivatives
The selective reduction of the carboxylic acid moieties in this compound and its esters is a key transformation for producing diols, hydroxy acids, and aldehydes, which are important precursors for various applications.
The selective reduction of the ester group in methyl hydrogen pentadecanedioate, leaving the carboxylic acid intact, is a valuable strategy for the synthesis of 15-hydroxypentadecanoic acid. This ω-hydroxy fatty acid is a precursor for the macrocyclic musk lactone, Exaltolide®. While direct selective reduction of the ester in the presence of a carboxylic acid can be challenging, borane complexes are known to selectively reduce carboxylic acids in the presence of esters. Conversely, reagents like lithium borohydride (LiBH₄) are commonly used for the selective reduction of esters in the presence of carboxylic acids harvard.edu. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity.
For the selective reduction of the ester group in a long-chain dicarboxylic acid monoester, a two-step procedure involving the conversion of the carboxylic acid to a mixed carboxylic-carbonic anhydride followed by reduction with sodium borohydride (NaBH₄) can be employed. This method allows for the selective reduction of the ester functionality, as NaBH₄ does not reduce the mixed anhydride rushim.ru.
Representative Data for Selective Reduction of a Long-Chain Dicarboxylic Acid Monoester:
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Monomethyl adipate | BH₃·THF | THF | 25 | 2 | 4-(Methoxycarbonyl)butanoic acid | - |
| Monomethyl sebacate | NaBH₄/I₂ | THF | 0-25 | 3 | 10-Hydroxydecanoic acid methyl ester | 85 |
| Monomethyl dodecanedioate | LiBH₄ | Diethyl ether | Reflux | 6 | 12-Hydroxydodecanoic acid | High |
This table presents data for analogous long-chain dicarboxylic acid monoesters to illustrate the principles of selective reduction.
Heterogeneous catalytic hydrogenation offers a scalable and sustainable method for the reduction of dicarboxylic acids to their corresponding diols. Bimetallic catalysts, such as ruthenium-tin (Ru-Sn) and rhenium-tin (Re-Sn) supported on alumina (Al₂O₃), have shown high activity and selectivity for this transformation. The addition of a second metal, like tin, can improve the catalyst's performance by modifying its electronic properties and surface acidity researchgate.net.
The hydrogenation of dicarboxylic acids over these catalysts typically requires high temperatures and hydrogen pressures. For longer-chain dicarboxylic acids like this compound, the formation of hydroxycarboxylic acids can occur as intermediates researchgate.netrsc.org. The choice of catalyst and reaction conditions can be tuned to favor the formation of the diol. For instance, Re-Pd/SiO₂ catalysts have been shown to be effective for the hydrogenation of dicarboxylic acids to diols with high yields researchgate.netrsc.orgrsc.org.
Data on Catalytic Hydrogenation of Long-Chain Dicarboxylic Acids:
| Dicarboxylic Acid | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Diol Yield (%) |
| Adipic Acid | Re-Pd/SiO₂ | 1,4-Dioxane | 140 | 8.0 | 96 | 74 |
| Sebacic Acid | Ru-Sn/Al₂O₃ | - | 270 | 6.8 | - | >95 (selectivity to diol) |
| Dodecanedioic Acid | Ni-Sn/TiO₂ | - | - | - | - | High selectivity to dodecan-1,12-diol |
This table includes data for various long-chain dicarboxylic acids to demonstrate the utility of heterogeneous catalysts in their reduction to diols.
This compound can be converted to its more reactive derivative, pentadecanedioyl dichloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This diacyl chloride can then be reduced to either pentadecanedial or 1,15-pentadecanediol depending on the reducing agent and reaction conditions.
For the selective reduction to the dialdehyde, milder reducing agents are required to prevent over-reduction to the diol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is a common reagent for the reduction of acyl chlorides to aldehydes tdcommons.org. The reaction is typically carried out at low temperatures to enhance selectivity.
Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will reduce the diacyl chloride all the way to 1,15-pentadecanediol nordmann.global.
| Starting Material | Reagent | Product |
| Pentadecanedioyl dichloride | LiAlH(O-t-Bu)₃ | Pentadecanedial |
| Pentadecanedioyl dichloride | LiAlH₄ or NaBH₄ | 1,15-Pentadecanediol |
Derivatization for Functional Material Precursors
This compound is a valuable monomer for the synthesis of polyesters and polyamides. These polymers can exhibit desirable properties such as biodegradability and good thermal stability, making them suitable for various applications.
The synthesis of polyesters from this compound involves a polycondensation reaction with a diol, such as 1,4-butanediol or ethylene glycol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the polymer rushim.rulibretexts.orglibretexts.org. The long aliphatic chain of this compound imparts flexibility to the resulting polyester.
Similarly, polyamides can be synthesized by the polycondensation of this compound with a diamine, such as 1,6-hexanediamine. This reaction forms an amide linkage with the elimination of water libretexts.orgnih.govrasayanjournal.co.inresearchgate.net. The resulting polyamides, a type of nylon, can have high strength and durability.
Examples of Polymer Synthesis from Long-Chain Dicarboxylic Acids:
| Dicarboxylic Acid | Co-monomer | Polymer Type |
| Dodecanedioic acid | Aliphatic diols (C2-C12) | Aliphatic Polyesters |
| Sebacic acid | 1,8-octanediol | Aliphatic Polyester |
| Adipic acid | 1,6-hexanediamine | Polyamide (Nylon 6,6) |
This table provides examples of polymers synthesized from analogous long-chain dicarboxylic acids.
Targeted Chemical Modifications of the this compound Carbon Skeleton
The C15 carbon chain of this compound provides a scaffold for various chemical modifications to create cyclic and other complex molecular architectures. A significant application is in the synthesis of macrocyclic musks, which are highly valued in the fragrance industry.
One of the most important macrocyclic musks derived from this compound is Exaltolide® (cyclopentadecanolide). A common synthetic route involves the conversion of this compound to 15-hydroxypentadecanoic acid, which then undergoes intramolecular esterification (lactonization) to form the 16-membered ring of Exaltolide® scentspiracy.comscentree.coscentree.co.
Another important macrocyclic musk, muscone (3-methylcyclopentadecanone), can also be synthesized from precursors derived from long-chain dicarboxylic acids. While the direct synthesis from this compound is less common, the construction of the 15-membered ring is a key step nih.govwikipedia.orgchemicalbook.com.
Functionalization at Terminal Carboxyl Groups
The two carboxylic acid groups are the most reactive sites on the this compound molecule. Their functionalization is a primary route to synthesizing a wide array of derivatives, including esters, amides, and diols, which serve as important monomers for polymers, lubricants, and other specialty chemicals.
Esterification
Esterification converts the terminal carboxyl groups into esters. This is typically achieved through acid-catalyzed reaction with an alcohol. The choice of catalyst and reaction conditions can be optimized to achieve high yields. Both homogeneous and heterogeneous catalysts are employed. mdpi.com For instance, p-toluene sulfonic acid (PTSA) is an effective homogeneous catalyst for producing various esters. dntb.gov.ua Heterogeneous catalysts, such as solid acid resins like Dowex 50W-X8, offer advantages in terms of ease of separation and reusability. nih.gov A specific synthesis of dimethylpentadecanedioate involves reacting this compound in an organic solvent with a catalyst like NaHSO4. google.com
Table 1: Catalysts and Conditions for Esterification of Carboxylic Acids
| Catalyst Type | Specific Catalyst | Typical Conditions | Key Advantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluene Sulfonic Acid (PTSA) | Reflux in excess alcohol | High activity and cost-effective. mdpi.com |
| Heterogeneous Acid | Dowex H⁺ Resins, Silica-Boric Acid | Stirring at elevated temperatures (e.g., 65°C) | Environmentally friendly, non-corrosive, and easily separable from the product mixture. mdpi.comnih.gov |
| Lewis Acid | NaHSO₄ | Stirring at 40-140°C in an organic solvent | Effective for specific ester syntheses like dimethylpentadecanedioate. google.com |
Amidation
Amidation involves the reaction of the carboxyl groups with amines to form amide linkages. The direct thermal reaction between a carboxylic acid and an amine is possible but requires high temperatures and the removal of water to drive the equilibrium toward the product. mdpi.com To achieve amidation under milder conditions, coupling agents are frequently used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive to suppress side reactions. mdpi.com Other advanced methods utilize phosphonium-based reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) to facilitate efficient amide bond formation, a technique widely employed in peptide synthesis that is also applicable to other carboxylic acids. nih.gov
Table 2: Common Reagents for Amidation of Carboxylic Acids
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Direct Thermal Amidation | Heating a mixture of the carboxylic acid and amine. | High temperatures with azeotropic removal of water. mdpi.com |
| Carbodiimide Coupling (e.g., DCC) | Activates the carboxyl group to form an O-acylisourea intermediate. | Room temperature in an organic solvent like aqueous acetone. mdpi.com |
| Phosphonium Salts (e.g., PyAOP) | Forms a highly reactive activated ester intermediate. | Room temperature in a polar aprotic solvent. nih.gov |
| Organocatalysts (e.g., Boronic Acids) | Catalyzes the direct amidation, particularly for hydroxy acids. | Reflux in a non-polar solvent like toluene. mdpi.com |
Reduction
The reduction of both terminal carboxyl groups of this compound yields the corresponding α,ω-diol, 1,15-pentadecanediol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids toward reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of completely reducing the carboxyl groups to primary alcohols. Another effective reagent is borane (BH₃), often used as a complex with tetrahydrofuran (THF). A patented method describes the partial reduction of dimethylpentadecanedioate using sodium borohydride to produce 15-hydroxypentadecanoic acid. google.com While the selective reduction of a carboxylic acid to an aldehyde is a challenging transformation that often requires specialized reagents, overreduction to the alcohol is a common outcome with standard hydrides. organic-chemistry.org The resulting 1,15-pentadecanediol is a valuable monomer for the synthesis of polyesters and polyurethanes.
Modulating Alkyl Chain Reactivity
The (CH₂)₁₃ polymethylene backbone of this compound is chemically robust and less reactive than the terminal carboxyl groups. However, its C-H bonds can undergo transformation, typically through free-radical pathways or advanced catalytic C-H activation methods, allowing for the introduction of functional groups along the chain.
Halogenation
The introduction of halogen atoms onto the alkyl chain can be achieved through free-radical halogenation. wikipedia.org This reaction typically involves treating the dicarboxylic acid or its ester derivative with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or a radical initiator. The reaction proceeds via a chain mechanism where a halogen radical abstracts a hydrogen atom from the alkyl chain, creating a carbon radical that then reacts with another halogen molecule. wikipedia.org For a long-chain alkane like the one in this compound, this process is generally not regioselective and can result in a statistical mixture of mono- and poly-halogenated products at various positions along the chain. wikipedia.org The reactivity of C-H bonds follows the order of tertiary > secondary > primary, meaning all the secondary hydrogens in the (CH₂)₁₃ chain are potential reaction sites. wikipedia.org This method contrasts with decarboxylative halogenation reactions like the Hunsdiecker reaction, which cleaves the carboxyl group and results in a chain-shortened alkyl halide. nih.govbyjus.com
Oxidation
While the alkyl chain is resistant to oxidation under mild conditions, it can be functionalized using strong oxidizing agents or specific catalytic systems. The oxidation of long-chain fatty acids often proceeds via a free-radical mechanism, initiating with the abstraction of a hydrogen atom to form hydroperoxides as primary products. mdpi.com These intermediates can then decompose into a variety of secondary products, including ketones, aldehydes, and shorter-chain carboxylic acids. mdpi.com For instance, the oxidation of an alkyl side chain can be forced with reagents like hot potassium permanganate (KMnO₄), though this can lead to chain cleavage. pearson.com More controlled C-H oxidation represents an advanced strategy for site-selective functionalization.
Table 3: Selected Methods for Modifying the Alkyl Chain of Long-Chain Dicarboxylic Acids
| Transformation | Method | Reagents & Conditions | Outcome |
|---|---|---|---|
| Halogenation | Free-Radical Halogenation | Cl₂ or Br₂ with UV light | Substitution of H with halogen at various positions along the alkyl chain. wikipedia.org |
| Oxidation | Free-Radical Oxidation | Exposure to oxidants or auto-oxidation | Formation of hydroperoxides, leading to ketones and other oxygenated species. mdpi.com |
| Decarboxylative Coupling | Nickel-Catalyzed Cross-Coupling | Redox-active ester of the acid + alkylzinc reagent + Ni catalyst | Replaces a carboxyl group with an alkyl group, modifying the chain end. nih.gov |
| C-H Activation | Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh) with a directing group | Enables functionalization at specific positions (e.g., β or γ) relative to a directing group. chemrxiv.org |
Biotechnological Production and Metabolic Engineering of Pentadecanedioic Acid
Microbial Production Systems for Dicarboxylic Acids
Microorganisms, particularly oleaginous yeasts like those from the genus Candida, naturally produce long-chain DCAs from fatty acids or alkanes via the ω-oxidation pathway. fraunhofer.denih.govtandfonline.com This natural capability has inspired metabolic engineering efforts to enhance production in native hosts and to transfer these pathways into industrially robust microbes such as Escherichia coli and Saccharomyces cerevisiae. nih.gov The core of this pathway involves a three-step enzymatic cascade that oxidizes the terminal methyl group of a fatty acid to a carboxylic acid. fraunhofer.de The first step is typically catalyzed by a P450 monooxygenase to create a primary alcohol (ω-hydroxycarboxylic acid), which then serves as the substrate for the subsequent dehydrogenase-catalyzed reactions. nih.gov
The efficient synthesis of pentadecanedioic acid from its precursor, 15-hydroxypentadecanoic acid, relies on a whole-cell biocatalyst system engineered to express a specific sequence of oxidative enzymes. researchgate.net This bioconversion process is a two-step oxidation of the terminal hydroxyl group of the ω-hydroxycarboxylic acid to a carboxyl group, thereby forming the dicarboxylic acid. nih.govresearchgate.net
Following the ADH-catalyzed formation of the aldehyde, aldehyde dehydrogenases (ALDHs) catalyze the second and final oxidation step. nih.gov The ALDH converts the aldehyde group of 15-oxopentadecanoic acid into a carboxylic acid group, yielding the final product, this compound. researchgate.net The efficiency of this step is crucial for preventing the accumulation of the potentially toxic aldehyde intermediate. Similar to ADHs, various ALDHs can be screened and expressed in the host organism to maximize the conversion rate. researchgate.net The aldehyde dehydrogenase ChnE from Acinetobacter sp. Strain SE19 is an example of an enzyme used in conjunction with an ADH to convert ω-hydroxyacids into DCAs in engineered E. coli. nih.gov
To address this, co-factor regeneration systems are integrated into the engineered biocatalyst. researchgate.net One effective strategy is the co-expression of an NAD(P)H oxidase, which re-oxidizes the NADH or NADPH produced by the dehydrogenases, using molecular oxygen as the final electron acceptor. researchgate.net This ensures a continuous supply of the required NAD(P)+ for the dehydrogenase reactions, driving the synthesis of this compound forward. researchgate.netnih.gov
Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov To create an efficient whole-cell biocatalyst for converting 15-hydroxypentadecanoic acid to this compound, E. coli is genetically modified to heterologously express the required enzymes. researchgate.netunl.edu
Researchers have successfully engineered E. coli by introducing genes encoding various ADHs and ALDHs, along with an NAD(P)H oxidase for cofactor regeneration, to create a functional ω-oxidation pathway. researchgate.net In one study, the production of this compound from 15-hydroxypentadecanoic acid was optimized by testing different combinations of these enzymes expressed in E. coli. researchgate.net Under optimal conditions, this engineered biocatalyst achieved a high molar yield and productivity, demonstrating the effectiveness of this strategy. researchgate.net
The following table summarizes the results from an optimized whole-cell biocatalyst system using engineered E. coli.
| Parameter | Value |
| Precursor | 15-hydroxypentadecanoic acid |
| Product | This compound |
| Molar Yield | 95.6% |
| Final Concentration | 57.4 mM |
| Productivity | 19.1 mM h⁻¹ |
| Biocatalyst | Engineered E. coli |
| Reaction Time | 3 hours |
| Data derived from a study on engineered biocatalysts for this compound production. researchgate.net |
These genetic modifications transform E. coli into a specialized cell factory capable of efficiently executing the final conversion steps in the biosynthesis of this compound. researchgate.net
Strain Engineering for Enhanced this compound Yield
Optimization of Gene Distribution in Recombinant Strains
The effective expression of genes central to the this compound production pathway is a cornerstone of metabolic engineering. The distribution and copy number of these genes within the host organism can significantly influence the final product titer. Strategies for optimizing gene distribution often involve the use of multi-copy plasmids or the integration of multiple gene copies directly into the yeast's chromosome.
Multi-copy plasmids, such as those based on the 2µ origin of replication in Saccharomyces cerevisiae, can harbor numerous copies of a target gene, leading to high levels of the corresponding enzyme. nih.govnih.gov However, the stability of these plasmids can be a concern during prolonged fermentation, potentially leading to inconsistent production. nih.gov The choice of selection marker and promoter can also impact both the plasmid copy number and the metabolic burden on the host cell. nih.govnih.gov
To ensure stable, long-term expression, integrating gene expression cassettes directly into the host genome is a preferred strategy. This approach can be engineered to include multiple copies of key genes, such as those encoding cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase, which are crucial for the ω-oxidation pathway that converts fatty acids to dicarboxylic acids. nih.gov Amplification of these genes has been shown to increase ω-hydroxylase activity and boost productivity in engineered Candida tropicalis strains. nih.gov The use of strong, constitutive promoters can further enhance the expression of these integrated genes.
The table below illustrates the impact of gene copy number on the production of long-chain dicarboxylic acids in engineered yeast strains.
| Host Strain | Engineered Trait | Gene(s) and Copy Number | Product | Titer/Yield Improvement |
| Saccharomyces cerevisiae | Overexpression of NADPH-cytochrome P450 reductase | Multi-copy plasmid | Not specified | 25-fold increase in reductase content |
| Candida tropicalis | Increased ω-hydroxylase activity | Amplification of cytochrome P450 monooxygenase and NADPH-cytochrome reductase genes | Long-chain dicarboxylic acids | 30% increase in productivity |
| Candida tropicalis | Increased fatty acid transport | Increased copy number of ctfat1p gene | Long-chain dicarboxylic acids | 30.10% increase in yield |
Strategies in Yeast Strains (e.g., Candida tropicalis, Yarrowia lipolytica) for Long-Chain Dicarboxylic Acid Production
The selection of an appropriate microbial host is critical for the efficient production of this compound. The yeasts Candida tropicalis and Yarrowia lipolytica are particularly well-suited for this purpose due to their natural ability to metabolize hydrophobic substrates like fatty acids and alkanes. researchgate.netfraunhofer.de
Candida tropicalis has been extensively studied and engineered for the production of long-chain DCAs. nih.govsemanticscholar.org Its metabolic machinery includes a robust ω-oxidation pathway, which is the primary route for converting fatty acids to their corresponding dicarboxylic acids. Genetic modifications in C. tropicalis have focused on enhancing this pathway while simultaneously blocking competing metabolic routes.
Yarrowia lipolytica is another oleaginous yeast that has garnered significant attention as a platform for producing fatty acid-derived chemicals. researchgate.netmdpi.com This yeast can accumulate large amounts of lipids and possesses a versatile metabolism that can be engineered for the overproduction of DCAs. researchgate.netmdpi.com A key advantage of Y. lipolytica is its ability to utilize a wide range of carbon sources, including glycerol, a byproduct of biodiesel production. mdpi.comresearchgate.net
The following table summarizes some of the successful metabolic engineering strategies employed in these yeast strains for the production of long-chain dicarboxylic acids.
| Yeast Strain | Metabolic Engineering Strategy | Substrate | Product | Titer |
| Candida tropicalis | Deletion of ctpxa1 gene | Not specified | Dodecanedioic acid | 10.3 g/L |
| Yarrowia lipolytica | β-oxidation pathway blockage and ω-oxidation pathway upregulation | Glycerol | Long-chain dicarboxylic acids (C16, C18) | 3.49 g/L |
β-Oxidation Pathway Modulation (e.g., POX Gene Deletion)
A primary strategy to channel the metabolic flux towards the synthesis of this compound is the disruption of the β-oxidation pathway. researchgate.netfrontiersin.orgnih.gov This catabolic process degrades fatty acids and dicarboxylic acids, thereby reducing the final product yield. In yeasts, the first step of the β-oxidation pathway is catalyzed by acyl-CoA oxidases, which are encoded by a family of POX genes. nih.gov
By deleting one or more of these POX genes, the β-oxidation pathway can be effectively blocked, redirecting the fatty acid substrates to the ω-oxidation pathway for conversion into dicarboxylic acids. nih.gov In Candida tropicalis, the sequential disruption of four genes encoding acyl-CoA oxidase isozymes led to a 100% conversion efficiency of fatty acids to their corresponding DCAs. nih.govsemanticscholar.org Similarly, in Yarrowia lipolytica, disrupting the six acyl-CoA oxidase genes has been a key step in developing strains for DCA production. researchgate.net
The table below highlights the impact of POX gene deletion on the production of long-chain dicarboxylic acids.
| Host Strain | Gene(s) Deleted | Effect on Metabolism | Impact on Product Yield |
| Candida tropicalis | Four acyl-CoA oxidase genes (POX4, POX5) | Functional blockage of the β-oxidation pathway | 100% conversion of fatty acids to dicarboxylic acids |
| Yarrowia lipolytica | Six acyl-CoA oxidase genes | Blockage of the β-oxidation pathway | Redirection of fatty acid flux towards ω-oxidation |
Bioprocess Optimization for Sustainable this compound Production
Beyond genetic engineering, the optimization of the bioprocess itself is crucial for achieving high yields of this compound in a sustainable and economically viable manner. This involves a detailed analysis of fermentation conditions and the utilization of renewable feedstocks.
Fermentation Condition Analysis and Scale-Up Considerations
The conditions under which the microbial fermentation is carried out have a profound impact on the final product titer. Key parameters that require careful optimization include pH, temperature, oxygen supply, and substrate feeding strategy. For instance, in the production of tridecanedioic acid by a mutant of Candida tropicalis, a fermentation process that included the supplementation of acetate and the control of dissolved oxygen levels resulted in a yield of 172 g/L in a 20 m³ stirred tank. The pH of the fermentation medium is also a critical factor, with some processes benefiting from a gradual pH shift during the production phase.
Scaling up the fermentation process from the laboratory to an industrial scale presents several challenges. nih.govnih.gov Maintaining optimal mass and heat transfer, ensuring adequate oxygen supply, and controlling foam formation are all critical considerations. nih.govnih.gov A pilot plant stage is often necessary to translate the laboratory-scale process to a scaled-down version of the manufacturing process, allowing for the identification and resolution of potential scale-up issues. nih.gov
Utilization of Renewable Feedstocks (e.g., Fatty Acids, Plant Oils)
The sustainability of biotechnological this compound production is greatly enhanced by the use of renewable feedstocks. Fatty acids and plant oils are particularly attractive starting materials as they are direct precursors for the ω-oxidation pathway. fraunhofer.de Various plant oils, including coconut oil and rapeseed oil, have been successfully used as substrates for the microbial production of long-chain dicarboxylic acids. fraunhofer.deresearchgate.net
The biotransformation of these renewable feedstocks can be carried out using whole-cell catalysts, where the microorganisms directly convert the fatty acids present in the oils to dicarboxylic acids. acs.orgfigshare.com For example, dodecanoic acid methyl ester, which can be derived from the transesterification of coconut oil, has been used as a substrate for Candida tropicalis to produce dodecanedioic acid. nih.gov
The table below provides examples of renewable feedstocks used for the production of long-chain dicarboxylic acids.
| Feedstock | Microorganism | Product | Titer/Yield |
| Dodecanoic acid methyl ester (from coconut oil) | Candida tropicalis | Dodecanedioic acid | 66 g/L |
| Coconut oil hydrolysate | Engineered Escherichia coli | C12 and C14 dicarboxylic acids | 159 mg/L (C12), 410 mg/L (C14) |
| Glycerol | Engineered Yarrowia lipolytica | Long-chain dicarboxylic acids (C16, C18) | 3.49 g/L |
Enzymatic Conversions and Biotransformation Pathways
The core of biotechnological this compound production lies in the enzymatic conversion of fatty acids via the ω-oxidation pathway. nih.govallen.in This pathway involves a series of enzymatic reactions that introduce a carboxylic acid group at the terminal methyl end of a fatty acid.
The initial and often rate-limiting step is the hydroxylation of the ω-carbon of the fatty acid, which is catalyzed by a cytochrome P450 monooxygenase. frontiersin.orgnih.gov This enzyme works in concert with NADPH-cytochrome P450 reductase, which supplies the necessary electrons for the reaction. The resulting ω-hydroxy fatty acid is then further oxidized to an aldehyde and subsequently to a dicarboxylic acid by alcohol and aldehyde dehydrogenases, respectively. allen.in
The entire biotransformation can be carried out using whole-cell systems, where the engineered microorganism houses the complete enzymatic machinery. acs.orgfigshare.com This approach is often more cost-effective than using isolated enzymes, as it avoids the need for enzyme purification and cofactor regeneration. The efficiency of this whole-cell biotransformation can be enhanced by optimizing the expression of the key enzymes in the ω-oxidation pathway and by engineering the host strain to efficiently take up the fatty acid substrate. acs.org
Applications of Baeyer-Villiger Monooxygenases
Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent oxidative enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govmdpi.com This catalytic capability is highly valuable in biotechnology for the synthesis of α,ω-dicarboxylic acids from renewable feedstocks like fatty acids and plant oils. acs.orgchemistryviews.org The traditional chemical Baeyer-Villiger oxidation often requires hazardous peroxyacids, making the biocatalytic alternative environmentally attractive. acs.orgwikipedia.org
A significant advancement in this area is the discovery and application of a novel BVMO from Pseudomonas aeruginosa, designated PaBVMO, which exhibits an unusual or "abnormal" regioselectivity. nih.govchemistryviews.org Typically, BVMOs oxidize asymmetric ketones at the more substituted carbon atom. chemistryviews.org However, PaBVMO catalyzes oxygen insertion at the less-substituted side of long-chain aliphatic keto acids (ranging from C16 to C20). nih.govacs.org This abnormal regioselectivity is crucial because the resulting ester can be readily hydrolyzed to yield an α,ω-dicarboxylic acid and a fatty alcohol directly, streamlining the production process. nih.govchemistryviews.org This chemoenzymatic route, involving Baeyer-Villiger oxidation followed by hydrolysis, has been successfully demonstrated for the synthesis of sebacic acid from a plant-oil-derived keto fatty acid with a high regioselectivity of 94%. chemistryviews.org
The general mechanism involves the oxidation of a long-chain ω-keto fatty acid. The BVMO introduces an oxygen atom between the carbonyl group and the adjacent methylene group, forming a linear ester. Subsequent hydrolysis of this ester bond yields the desired α,ω-dicarboxylic acid. This biocatalytic strategy significantly reduces the number of synthetic steps compared to traditional chemical methods. nih.gov
Another strategy involves the use of BVMOs that act on cyclic ketones. mdpi.com For instance, cyclopentadecanone monooxygenase (CPDMO) from Pseudomonas sp. can oxidize large cyclic ketones like cyclopentadecanone. The resulting lactone, 1-oxa-cyclohexadecan-2-one, can then be hydrolyzed to produce the corresponding ω-hydroxycarboxylic acid, which can be further oxidized by other enzymes, such as alcohol and aldehyde dehydrogenases, to yield this compound. researchgate.net
| Enzyme | Source Organism | Substrate Type | Product | Significance |
|---|---|---|---|---|
| PaBVMO | Pseudomonas aeruginosa | Long-chain aliphatic keto acids (C16-C20) | α,ω-Dicarboxylic acid monoesters | Exhibits "abnormal" regioselectivity, enabling direct synthesis of dicarboxylic acid precursors. nih.govchemistryviews.org |
| BVMO from P. putida KT2440 | Pseudomonas putida | Ricinoleic acid (via an intermediate ketone) | (Z)-11-(heptanoyloxy)undec-9-enoic acid | Used in a cascade with an alcohol dehydrogenase for producing polymer precursors. mdpi.comacs.org |
| Cyclopentadecanone monooxygenase (CPDMO) | Pseudomonas sp. | Cyclic ketones (e.g., Cyclopentadecanone) | Lactones | Lactone products can be hydrolyzed and further oxidized to form dicarboxylic acids. |
Biocatalytic Routes to Related Diols (e.g., 1,15-Pentadecanediol) from this compound
The biocatalytic conversion of dicarboxylic acids into their corresponding α,ω-diols is a valuable transformation for producing monomers for polyesters and polyurethanes. The selective reduction of both terminal carboxylic acid groups of this compound to yield 1,15-pentadecanediol can be achieved through multi-enzyme cascades.
A key enzyme class for this transformation is the Carboxylic Acid Reductases (CARs). sci-hub.se CARs are versatile biocatalysts that can reduce a wide range of aliphatic carboxylic acids into their corresponding aldehydes. nih.govmanchester.ac.uk These enzymes, such as the CAR from Mycobacterium marinum, have demonstrated activity on fatty acids with chain lengths from C6 to C18. nih.govnih.govresearchgate.net The reduction process is ATP- and NADPH-dependent. sci-hub.se
The biocatalytic route from this compound to 1,15-pentadecanediol is envisioned as a two-step enzymatic process within a single microbial host or in an in-vitro system:
Reduction to Aldehyde: The two carboxylic acid groups of this compound are reduced to aldehyde groups by a CAR. This enzyme's broad substrate specificity makes it suitable for acting on the terminal carboxyl groups of long-chain dicarboxylic acids. nih.gov The product of this reaction would be pentadecanedial.
Reduction to Alcohol: The resulting pentadecanedial is then reduced to the final product, 1,15-pentadecanediol. This second reduction step is catalyzed by an aldehyde reductase or a broad-substrate-specificity alcohol dehydrogenase (ADH), which utilizes a reducing cofactor like NADH or NADPH. nih.gov
This enzymatic cascade has been successfully applied to other dicarboxylic acids, such as adipic acid, to synthesize valuable diamines and aminoalcohols, demonstrating the feasibility of using CARs as a platform for dicarboxylic acid valorization. researchgate.net By combining a suitable CAR with a compatible aldehyde reductase in an engineered microbial host, a direct biocatalytic pathway from this compound to 1,15-pentadecanediol can be established.
| Chemical Compound |
|---|
| 1,15-Pentadecanediol |
| 1-oxa-cyclohexadecan-2-one |
| Adipic acid |
| Alcohol dehydrogenase |
| Aldehyde dehydrogenase |
| Baeyer-Villiger monooxygenase |
| Carboxylic Acid Reductase |
| Cyclopentadecanone |
| Cyclopentadecanone monooxygenase |
| Pentadecanedial |
| This compound |
| Ricinoleic acid |
| Sebacic acid |
Biological and Biochemical Mechanisms Associated with Pentadecanedioic Acid
Endogenous Metabolic Pathways of Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids, such as pentadecanoic acid, differs slightly from that of their even-chain counterparts, primarily in their final breakdown product.
The biosynthesis of odd-chain fatty acids utilizes propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids. wikipedia.org This results in a fatty acid with an odd number of carbon atoms. Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid that can be synthesized endogenously from propionic acid derived from the gut microbiota. nih.govresearchgate.net The synthesis can occur via the elongation of shorter odd-chain fatty acids. nih.gov Furthermore, pentadecanoic acid can be elongated to form longer-chain fatty acids like heptadecanoic acid (C17:0). researchgate.net Studies have shown that the enzyme Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is involved in this elongation process. researchgate.net
There is also evidence suggesting that C15:0 can be formed from the even-chain fatty acid hexadecanoic acid (C16:0) through an intermediate hydroxylation step in cultured adipocytes. researchgate.net
Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This process can occur in the microsomes of the brain and liver and is significant in the metabolism of branched-chain fatty acids. ourbiochemistry.com It can also lead to the production of an odd-chain fatty acid from an even-chain fatty acid. ourbiochemistry.com The alpha-oxidation process involves the hydroxylation of the alpha-carbon, followed by decarboxylation. ourbiochemistry.com
While beta-oxidation is the primary pathway for fatty acid degradation, odd-chain fatty acids like pentadecanoic acid are broken down through successive rounds of beta-oxidation until a final three-carbon molecule, propionyl-CoA, is produced along with acetyl-CoA. libretexts.orgbiochemistryclub.com This is a key difference from even-chain fatty acids, which yield only acetyl-CoA. aklectures.com
Another relevant pathway is omega-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys. wikipedia.org This pathway involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.org This process can convert a monofunctional fatty acid into a dicarboxylic acid, thus providing a direct route for the formation of pentadecanedioic acid from pentadecanoic acid. The steps involve hydroxylation of the ω-carbon, followed by oxidation to an aldehyde and then to a carboxylic acid. wikipedia.org
The propionyl-CoA generated from the beta-oxidation of odd-chain fatty acids is carboxylated to form D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase, a reaction that requires biotin (vitamin B7). biochemistryclub.comwikipedia.org D-methylmalonyl-CoA is then isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. wikipedia.org Subsequently, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a cofactor, converts L-methylmalonyl-CoA into succinyl-CoA. usmlestrike.comyoutube.com
Succinyl-CoA is an intermediate of the citric acid cycle (Krebs cycle) and can directly enter this central metabolic pathway to contribute to energy production through the generation of NADH and FADH2. youtube.comresearchgate.net This process is known as anaplerosis, which is the replenishment of citric acid cycle intermediates. nih.gov By providing an anaplerotic substrate, the metabolism of odd-chain fatty acids can support mitochondrial energy metabolism, which may be particularly beneficial under conditions of increased metabolic stress. nih.govresearchgate.net
Cellular and Molecular Interactions of this compound and its Derivatives
Pentadecanoic acid and its derivatives have been shown to interact with key cellular signaling pathways and exert biological activities.
Pentadecanoic acid has been identified as an activator of AMP-activated protein kinase (AMPK). plos.org AMPK is a crucial cellular energy sensor that plays a central role in regulating energy balance. researchgate.net Activation of AMPK can inhibit the de novo synthesis of fatty acids and stimulate lipid catabolism. nih.gov
AMPK and the mammalian target of rapamycin (B549165) (mTOR) are key regulators of cellular metabolism and growth, and they often have opposing effects. researchgate.net AMPK activation is generally associated with the inhibition of mTOR signaling. researchgate.net The mTOR pathway is a central controller of protein synthesis and cell growth in response to nutrient availability. researchgate.net By modulating AMPK, pentadecanoic acid and its derivatives could indirectly influence mTOR signaling, thereby impacting cellular metabolism and proteostasis. nih.gov
Research has demonstrated that pentadecanoic acid possesses broad, dose-dependent anti-inflammatory activities. plos.orgnih.gov In studies across various primary human cell systems, C15:0 has been shown to affect multiple biomarkers associated with inflammation. plos.org
A recently discovered metabolite of pentadecanoic acid, pentadecanoylcarnitine (PDC), has been identified as a full-acting endogenous cannabinoid. nutritionaloutlook.com PDC has demonstrated dose-dependent anti-inflammatory effects in cell-based assays relevant to cardiovascular, immune, neoplastic, pulmonary, and skin diseases. nutritionaloutlook.com Specifically, it has been shown to lower the levels of several pro-inflammatory molecules, as detailed in the table below. nutritionaloutlook.com
Anti-Inflammatory Activity of Pentadecanoylcarnitine (PDC)
| Biomarker | Effect | Relevant Disease Areas |
|---|---|---|
| Interleukin 1 alpha (IL-1α) | Lowered | Cardiovascular, Immune, Neoplastic, Pulmonary, Skin |
| Interferon-inducible T-cell alpha chemoattractant (I-TAC) | Lowered | Cardiovascular, Immune, Neoplastic, Pulmonary, Skin |
| Monocyte chemoattractant protein 1 (MCP-1) | Lowered | Cardiovascular, Immune, Neoplastic, Pulmonary, Skin |
| Interferon-inducible protein 10 (IP-10) | Lowered | Cardiovascular, Immune, Neoplastic, Pulmonary, Skin |
The immunomodulatory effects of natural compounds often involve the regulation of immune cell activity and the balance between pro-inflammatory and anti-inflammatory mediators. nih.govnih.gov These effects can be mediated through various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
Anti-Inflammatory and Immunomodulatory Activities Across Human Cell Systems
Impact on Specific Clinically Relevant Biomarkers
Interactive Data Table: Impact of this compound on Clinically Relevant Biomarkers
| Category | Biomarker | Effect | Cell System Context |
|---|---|---|---|
| Cancer Stem Cell Markers | CD44 | Decreased | MCF-7/SC |
| β-catenin | Decreased | MCF-7/SC | |
| MDR1 | Decreased | MCF-7/SC | |
| MRP1 | Decreased | MCF-7/SC | |
| Epithelial-Mesenchymal Transition (EMT) Markers | Snail | Decreased | MCF-7/SC |
| Slug | Decreased | MCF-7/SC | |
| MMP9 | Decreased | MCF-7/SC | |
| MMP2 | Decreased | MCF-7/SC | |
| Fibrosis & Tissue Remodeling | Collagen I | Decreased | Fibrotic Disease Models |
| Decorin | Decreased | Fibrotic Disease Models | |
| TIMP-1 | Decreased | Fibrotic Disease Models | |
| PAI-1 | Decreased | Fibrotic Disease Models | |
| TIMP-2 | Increased | Fibrotic Disease Models | |
| Angiogenesis | VEGFR2 | Decreased | General Cell Models |
| Hemostasis | Tissue Factor (TF) | Modulated | General Cell Models |
| Thrombomodulin (TM) | Modulated | General Cell Models |
Anti-Proliferative and Anti-Fibrotic Effects
This compound exhibits significant anti-proliferative properties across various cell types. nih.govplos.org It has been shown to be antiproliferative in endothelial cells, T cells, coronary artery smooth muscle cells, and fibroblasts at varying concentrations. plos.org This broad antiproliferative activity is consistent with findings that show its ability to suppress breast cancer cells. plos.org
In addition to its anti-proliferative effects, this compound demonstrates anti-fibrotic capabilities. plos.org Studies have shown that it can lower multiple biomarkers in human cell systems that mimic chronic inflammation and fibrosis. plos.org For instance, daily supplementation with this compound in an in vivo model of nonalcoholic steatohepatitis resulted in less severe liver fibrosis compared to controls. plos.org Further research indicates that this compound may attenuate thioacetamide-induced liver fibrosis by modulating oxidative stress and inflammation. researchgate.net
Investigations into Anti-Cancer Mechanisms
This compound has been shown to selectively target and suppress the characteristics of cancer stem-like cells (CSCs). nih.govdntb.gov.uabohrium.com In studies using human breast carcinoma MCF-7/stem-like cells (MCF-7/SC), a cell line with enhanced cancer stem cell properties, this compound exerted selective cytotoxic effects compared to the parental MCF-7 cells. nih.govdntb.gov.uaresearchgate.net
The compound effectively reduces the "stemness" of MCF-7/SC cells. nih.govdntb.gov.uabohrium.com This is evidenced by a significant, dose-dependent reduction in the CD44+/CD24- cell population, which is a key marker for breast CSCs. nih.gov Furthermore, this compound treatment diminishes aldehyde dehydrogenase (ALDH) activity and suppresses the ability of these cells to form mammospheres, both of which are characteristic features of CSCs. nih.govnih.govresearchgate.net This targeting of stemness is considered a crucial therapeutic strategy for developing novel cancer treatments. nih.gov The compound also inhibits the migratory and invasive capabilities of MCF-7/SC cells. nih.govdntb.gov.uaresearchgate.net
Interactive Data Table: Effect of this compound on MCF-7/SC Stemness Characteristics
| Characteristic | Method of Measurement | Observed Effect |
|---|---|---|
| Stem Cell Population | Flow Cytometry (CD44+/CD24- markers) | Significant reduction |
| Stemness Marker | Aldehyde Dehydrogenase (ALDH) Activity Assay | Significant reduction |
| Self-Renewal Capacity | Mammosphere Formation Assay | Suppression of formation |
| Invasiveness | Matrigel Invasion Assay | Significant reduction |
| Migration | Wound Healing Assay | Inhibition of migration |
A key mechanism underlying the anti-cancer effects of this compound is its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.govbohrium.commdpi.com This pathway is frequently dysregulated in breast cancer stem cells (BCSCs) and plays a critical role in their survival, proliferation, and metastasis. bohrium.commdpi.com
This compound suppresses interleukin-6 (IL-6)-induced JAK2/STAT3 signaling. nih.govdntb.gov.uaresearchgate.net Treatment with the compound leads to a dose- and time-dependent reduction in the expression of both total and, more dramatically, the phosphorylated forms of JAK2 and STAT3 in MCF-7/SC cells. mdpi.com By attenuating this signaling pathway, this compound acts as a novel inhibitor of JAK2/STAT3 signaling in breast cancer cells. nih.govdntb.gov.uamdpi.com The aberrant regulation of STAT3 is a known factor in a range of human cancers, making it a viable therapeutic target. mdpi.com
This compound has been demonstrated to induce cell cycle arrest and promote programmed cell death (apoptosis) in cancer stem-like cells. nih.govdntb.gov.uabohrium.com In MCF-7/SC cells, treatment with this compound leads to a significant accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govdntb.gov.uamedchemexpress.com
The induction of apoptosis is caspase-dependent. nih.govdntb.gov.ua Western blot analysis reveals that exposure to this compound results in an increased expression of cleaved caspase-3, -7, -8, and -9. nih.gov This indicates that the compound can trigger both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways. nih.gov The combination of this compound with tamoxifen has also been shown to synergistically promote apoptosis in tamoxifen-resistant breast cancer cells, increasing the cleavage of PARP and caspases 3, 7, and 9. mdpi.com
Potential Therapeutic Mimicry of Existing Pharmaceutical Agents
Cell-based studies have revealed that the biological activities of this compound parallel those of several existing pharmaceutical agents. nih.gov At a concentration of 50 μM, its activities closely match those of two common anti-cancer therapeutics, gemcitabine and paclitaxel, with high Pearson's scores of 0.77 and 0.74, respectively. nih.gov This suggests a potential for similar mechanisms of action in a therapeutic context. plos.org
Beyond oncology, this compound also shows mimicry of drugs used for other conditions. At lower concentrations (1.9 and 5.6 μM), its cell-based properties are similar to bupropion, a medication used for depression and other mood disorders (Pearson's score of 0.78). nih.gov At 5.6 μM, it also mimics the antimicrobials climabazole and clarithromycin (Pearson's scores of 0.76 and 0.75, respectively). nih.gov
Research on Modified this compound Structures in Pharmaceutical Contexts
The modification of naturally occurring dicarboxylic acids, such as this compound, represents a significant strategy in pharmaceutical research to develop novel therapeutic agents. These modifications can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced efficacy and safety profiles. One of the most prominent examples of a modified this compound derivative in a pharmaceutical context is bempedoic acid.
Mechanism of Action of Bempedoic Acid (a Substituted this compound Derivative)
Bempedoic acid, chemically known as 8-hydroxy-2,2,14,14-tetramethylthis compound, is a first-in-class therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C). mdpi.com It functions as a prodrug that undergoes activation primarily in the liver to exert its lipid-lowering effects. nih.govmdpi.com Its mechanism of action is centered on the inhibition of a key enzyme in the cholesterol biosynthesis pathway, which ultimately leads to a reduction in circulating LDL-C levels. nih.govnih.gov
The primary mechanism through which bempedoic acid lowers cholesterol is by inhibiting the enzyme adenosine (B11128) triphosphate-citrate lyase (ACL). wikipedia.orgnih.gov ACL is a crucial enzyme in the cytoplasm that catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of both cholesterol and fatty acids. pace-cme.orgtandfonline.com Bempedoic acid itself is a prodrug; it is activated in the liver to its pharmacologically active form, bempedoyl-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1). drugbank.comnih.gov This active form, bempedoyl-CoA, then directly inhibits ACL. nih.govgbmc.org
By inhibiting ACL, bempedoic acid reduces the supply of acetyl-CoA available for the downstream cholesterol synthesis pathway, acting upstream of HMG-CoA reductase, the enzyme targeted by statins. nih.govpace-cme.org This inhibition of cholesterol synthesis in the liver is a key step that triggers subsequent beneficial effects on lipid metabolism. mdpi.comnih.gov
The inhibition of cholesterol synthesis within liver cells caused by bempedoic acid leads to a compensatory cellular response. The reduction in intracellular cholesterol levels activates a signaling cascade that results in the upregulation of LDL cholesterol receptors on the surface of hepatocytes. nih.govdrugbank.comtandfonline.com These receptors are responsible for binding to and clearing LDL particles from the bloodstream.
With an increased number of LDL receptors, the liver's capacity to remove LDL-C from circulation is enhanced. tandfonline.comresearchgate.net This increased uptake and clearance of LDL from the plasma is the direct cause of the observed reduction in serum LDL-C levels in patients treated with bempedoic acid. mdpi.comdrugbank.com
A distinguishing feature of bempedoic acid is its liver-specific activation. mdpi.comgbmc.org The conversion of the inactive prodrug to the active bempedoyl-CoA is dependent on the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1). nih.govyoutube.com This enzyme is highly expressed in the liver but is notably absent in skeletal muscle tissue. nih.govmdpi.comresearchgate.net
This tissue-specific activation is significant because it means that bempedoic acid is not converted to its active, ACL-inhibiting form in muscle cells. youtube.comahajournals.org As a result, the inhibition of the cholesterol synthesis pathway does not occur in skeletal muscle, which is believed to be the reason for the reduced risk of muscle-related side effects sometimes associated with other lipid-lowering therapies that act systemically. nih.govgpnotebook.comahajournals.org This targeted, liver-specific action allows for the desired cholesterol-lowering effects while sparing skeletal muscle from the direct pharmacological activity of the drug. mdpi.comahajournals.org
Analytical Chemistry and Advanced Characterization of Pentadecanedioic Acid
Chromatographic and Spectroscopic Methodologies
The analysis of pentadecanedioic acid relies on a suite of advanced chromatographic and spectroscopic techniques. These methods provide the means for both qualitative identification and precise quantitative measurement, as well as detailed structural elucidation of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the low volatility of dicarboxylic acids, a derivatization step is typically required prior to analysis. This process converts the polar carboxylic acid groups into less polar, more volatile esters (e.g., methyl or ethyl esters) or silyl esters (e.g., trimethylsilyl esters). nih.gov
Identification: Upon injection into the GC, the derivatized this compound is separated from other components in the sample based on its boiling point and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum that serves as a chemical fingerprint.
The identification of the this compound derivative is achieved by comparing its mass spectrum with reference spectra in databases such as the National Institute of Standards and Technology (NIST) library. nih.gov The fragmentation of fatty acid methyl esters typically involves characteristic cleavages, such as the McLafferty rearrangement, which produces a prominent ion at m/z 74 for methyl esters. researchgate.netekb.egusu.ac.id Other significant fragments arise from the cleavage of C-C bonds along the hydrocarbon chain.
Quantification: For quantitative analysis, an internal standard (a known amount of a compound with similar chemical properties but not present in the sample) is added to the sample before preparation. researchgate.netnih.gov This allows for the correction of any analyte loss during sample preparation and injection. By comparing the peak area of the this compound derivative to that of the internal standard, a precise and accurate quantification can be achieved. Calibration curves are generated using standards of known concentrations to establish a linear relationship between concentration and instrument response. researchgate.net
Table 1: GC-MS Data for Derivatized this compound
| Parameter | Description |
| Derivatization Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), BF₃/alcohol, Trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) nih.govresearchgate.net |
| Ionization Mode | Electron Impact (EI) |
| Commonly Observed Fragments (Methyl Ester) | m/z 74 (McLafferty rearrangement), fragments from aliphatic chain cleavage researchgate.netekb.eg |
| Quantification Method | Internal Standard Method researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally sensitive compounds. For dicarboxylic acids, LC-MS can sometimes be performed without derivatization, although derivatization is often employed to enhance sensitivity and chromatographic performance. nih.govlongdom.org
The separation is typically achieved using reversed-phase liquid chromatography. The analyte is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which is a soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (LC-MS/MS) is frequently used for enhanced selectivity and sensitivity in complex matrices. longdom.orglipidmaps.orgresearchgate.net In this technique, the precursor ion corresponding to this compound is selected, fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio and provides a high degree of confidence in both identification and quantification. Chemical derivatization can be used to introduce easily ionizable groups into the molecule, further improving detection limits. nih.govlongdom.org
Table 2: LC-MS Parameters for Dicarboxylic Acid Analysis
| Parameter | Description |
| Chromatography Mode | Reversed-Phase Liquid Chromatography nih.gov |
| Ionization Technique | Electrospray Ionization (ESI) google.com |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) for Multiple Reaction Monitoring (MRM) lipidmaps.orgresearchgate.net |
| Derivatization Strategy | Can be analyzed directly, but derivatization (e.g., with phenylenediamine-based reagents) can improve ionization efficiency nih.govlongdom.org |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When applied to this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its structure. In a solution-state analysis, the compound is dissolved in an infrared-transparent solvent.
The most prominent features in the FTIR spectrum of this compound are related to the carboxylic acid groups. These include:
A very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.
A strong C=O (carbonyl) stretching band, usually found around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C-O stretching and O-H bending vibrations, which appear in the fingerprint region (approximately 1400-900 cm⁻¹).
Additionally, the long methylene (-CH₂-) chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. FTIR can also be used to study polymorphism in the solid state by observing changes in the spectra that reflect different crystal packing and intermolecular interactions. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 (broad) |
| C-H (Alkyl Chain) | Stretching | 2960 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| -CH₂- | Bending (Scissoring) | ~1465 |
| C-O | Stretching | 1300 - 1200 |
| O-H | Bending | 950 - 900 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, typically between 10-12 ppm. The protons on the carbons alpha to the carbonyl groups (-CH₂-COOH) would appear as a triplet around 2.2-2.4 ppm. The protons on the beta carbons would be observed further upfield, and the remaining methylene protons in the long chain would likely overlap to form a broad multiplet around 1.2-1.6 ppm.
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carboxylic acid carbons (-COOH) in the downfield region, typically around 175-185 ppm. The carbons alpha to the carbonyl groups would appear around 34 ppm, with the other methylene carbons of the chain resonating at various signals in the 24-30 ppm range. Due to the symmetry of the molecule, only eight distinct carbon signals would be expected.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 4: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | 10-12 (broad s) | 175-185 |
| α-CH₂ | 2.2-2.4 (t) | ~34 |
| β-CH₂ | ~1.6 (m) | ~25 |
| Internal -(CH₂)₉- | 1.2-1.4 (m) | 28-30 |
Crystallographic and Polymorphism Research
The solid-state structure of this compound, including its crystal packing and potential for polymorphism, is crucial for understanding its physical properties.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.comuny.ac.id Single-crystal X-ray diffraction studies on this compound have provided precise information about its molecular conformation and intermolecular interactions in the solid state.
The study of a series of α,ω-alkanedicarboxylic acids has provided insights into the structural pathways of conformational polymorph nucleation. nih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known phenomenon in long-chain carboxylic acids. nih.gov Different polymorphic forms can exhibit different physical properties, such as melting point and solubility. The investigation into the polymorphism of this compound is essential for controlling its properties in various applications.
Table 5: Crystal Structure Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| Unit Cell Dimension (a) | 5.4671 Å | nih.gov |
| Unit Cell Dimension (b) | 9.2806 Å | nih.gov |
| Unit Cell Dimension (c) | 29.8270 Å | nih.gov |
| Angle (β) | 94.449° | nih.gov |
Studies on Conformational Polymorphism and Nucleation Pathways
The solid-state structure of dicarboxylic acids, including this compound, is subject to conformational polymorphism, a phenomenon where a single compound crystallizes into different crystal structures. rsc.org This behavior is rooted in the molecule's ability to adopt various conformations, which possess nearly equivalent energies. rsc.org For long-chain α,ω-alkanedicarboxylic acids, the flexibility of the alkyl chain allows for different spatial arrangements, leading to multiple potential packing modes in the crystal lattice.
Research into a series of α,ω-alkanedicarboxylic acids has provided insights into the structural pathways of conformational polymorph nucleation. nih.gov Molecules like this compound can adopt multiple conformations with distinct energies, and understanding their conformational free energy landscape is essential to comprehending their behavior. nih.gov While computational methods like density functional theory (DFT) can identify stable molecular configurations, they may not fully capture the complexity of the condensed phase where intermolecular interactions play a significant role. nih.gov Advanced techniques such as ab initio molecular dynamics (AIMD) are necessary to simulate the conformers and account for these complex interactions which can stabilize certain conformers that might not otherwise be predicted to be thermally accessible. nih.gov
The crystal structure of this compound has been characterized, providing fundamental data for these studies. nih.gov The specific arrangement of molecules in the solid state is dictated by a balance of forces, including hydrogen bonding between the carboxylic acid groups and van der Waals interactions along the hydrocarbon chains. Polymorphism arises from different chain conformations and different modes of packing of chains that have essentially the same conformation. rsc.org The study of these phenomena is crucial for controlling the physical properties of the crystalline material, which can impact its application in various fields.
Table 1: Crystallographic Data for this compound
This table summarizes key crystallographic parameters for a known crystal structure of this compound, providing a basis for understanding its solid-state conformation.
| Parameter | Value | Reference |
| Formula | C₁₅H₂₈O₄ | nih.gov |
| System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a | 5.4671 Å | nih.gov |
| b | 9.2806 Å | nih.gov |
| c | 29.8270 Å | nih.gov |
| β | 94.449 ° | nih.gov |
| Z | 4 | nih.gov |
Solvent-Dependent Crystallization Behavior
The choice of solvent is a critical parameter in the crystallization of dicarboxylic acids, profoundly influencing crystal morphology, growth rate, and polymorphic selectivity. researchgate.netwhiterose.ac.uk For carboxylic acids, the polarity of the solvent and its capacity for hydrogen bonding are particularly important. researchgate.net Highly polar solvents tend to produce crystals with a low aspect ratio (more isometric), whereas non-polar solvents often yield crystals with a high aspect ratio (elongated or needle-like). researchgate.netwhiterose.ac.uk
The interaction between the solvent and the solute's carboxylic acid groups is a determining factor. researchgate.net Solvents capable of forming strong hydrogen bonds with the -COOH groups can compete with the solute-solute hydrogen bonding that is essential for crystal lattice formation. This can inhibit the nucleation process and affect which crystal faces grow fastest, thereby altering the final crystal shape. whiterose.ac.uk For instance, crystallization from different solvents can lead to distinct crystal habits, such as plates, needles, or prisms, even for the same polymorphic form. whiterose.ac.uk
In the case of long-chain dicarboxylic acids, the solvent also interacts with the hydrophobic alkyl chain. The nature of this interaction can influence the conformational freedom of the molecule in solution prior to nucleation. researchgate.net The process of crystallization generally involves dissolving the crude dicarboxylic acid in a suitable solvent at an elevated temperature, followed by cooling to induce supersaturation and crystal formation. google.com The selection of an optimal solvent is therefore a key step in designing a crystallization process to obtain crystals with desired characteristics. researchgate.net
Quantitative Analysis in Biological Matrices
The quantitative analysis of dicarboxylic acids like this compound in complex biological matrices such as plasma and serum is essential for various research applications. These analyses typically employ advanced chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. cas.cnresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods. impactfactor.orgresearchgate.net
For GC-MS analysis, a derivatization step is usually required to make the non-volatile dicarboxylic acids amenable to gas chromatography. This involves converting the carboxylic acid groups into more volatile esters, such as trimethylsilyl (TMS) esters. The sample is first extracted from the biological matrix (e.g., plasma) to isolate the lipids, followed by the derivatization reaction, and then injection into the GC-MS system. nih.gov The mass spectrometer identifies and quantifies the compound based on its specific mass spectrum and retention time. cas.cnimpactfactor.org
LC-MS/MS methods offer the advantage of analyzing the compounds without prior derivatization. researchgate.net The fatty acids are extracted from the plasma or serum, separated using liquid chromatography, and then detected by tandem mass spectrometry. researchgate.netresearchgate.net This technique is highly sensitive and can be used to measure very low concentrations of the analyte. researchgate.net Stable isotope-labeled internal standards are often used in both GC-MS and LC-MS/MS methods to ensure accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.net While much of the literature focuses on the monocarboxylic pentadecanoic acid (15:0) as a biomarker for dairy fat intake, the analytical principles and methods are directly applicable to its dicarboxylic counterpart. nih.govnih.govnih.gov
Table 2: Overview of Analytical Methods for Long-Chain Fatty Acids in Biological Fluids
This table outlines the common steps and techniques used for the quantitative analysis of long-chain fatty acids, including dicarboxylic acids, in biological samples.
| Step | Technique | Description | Reference |
| Sample Matrix | Plasma, Serum, Whole Blood | Common biological fluids used for analysis. Plasma is often considered ideal. | nih.gov |
| Extraction | Liquid-Liquid Extraction | Isolation of lipids and fatty acids from the complex biological matrix. | nih.gov |
| Derivatization (for GC-MS) | Esterification (e.g., TMS esters) | Chemical modification to increase the volatility of the analyte for gas chromatography. | |
| Separation | Gas Chromatography (GC) or Liquid Chromatography (LC) | Separates the analyte from other components in the extract based on physical and chemical properties. | impactfactor.orgresearchgate.net |
| Detection & Quantification | Mass Spectrometry (MS) or Tandem MS (MS/MS) | Provides high specificity for identification and sensitivity for quantification. | cas.cnresearchgate.net |
Computational Studies and Cheminformatics of Pentadecanedioic Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor or an enzyme.
Receptor Binding Studies (e.g., VEGFR2 Inhibition for Endometriosis)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process implicated in the pathogenesis of endometriosis. spandidos-publications.comnih.govfrontiersin.orgmdpi.com Computational docking studies have been employed to investigate the potential of pentadecanedioic acid to inhibit VEGFR-2.
In one such study, this compound was docked into the active site of VEGFR-2 (PDB ID: 1Y6B). The analysis revealed a docking score of -3.382 kcal/mol. researchgate.net The interactions observed indicated that the compound establishes multiple hydrogen bonds and salt bridges with key amino acid residues, namely ASN (921) and LYS (866), within the binding pocket of the receptor. researchgate.net This multifaceted binding pattern suggests a potential inhibitory role for this compound against VEGFR-2, which could be relevant in the context of endometriosis treatment by modulating angiogenesis. researchgate.net
| Parameter | Value | Receptor | Key Interacting Residues |
|---|---|---|---|
| Docking Score | -3.382 kcal/mol | VEGFR-2 (PDB ID: 1Y6B) | ASN (921), LYS (866) |
Enzyme Active Site Interactions (e.g., Cyclooxygenase-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain, and its inhibition is a therapeutic target for conditions like endometriosis. oup.comoup.comnih.govresearchgate.netnih.gov Molecular docking simulations have been utilized to explore the interaction of this compound with the active site of the COX-2 enzyme.
A study investigating the binding of various phytochemicals to COX-2 identified 1,15-Pentadecanedioic acid as a compound of interest. The docking analysis revealed that it formed two hydrogen bonds with the target protein. Fatty acids are known to bind within the cyclooxygenase channel, with the carboxylate group typically interacting with key residues near the channel's opening. nih.govnih.govmdpi.com
| Compound | Target Enzyme | Number of Hydrogen Bonds |
|---|---|---|
| 1,15-Pentadecanedioic acid | Cyclooxygenase-2 (COX-2) | 2 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.commpg.dedntb.gov.ua This technique allows for the examination of the conformational changes and stability of a molecule, such as this compound, in a simulated environment, often in the presence of a solvent like water. While MD simulations are a powerful tool for understanding the dynamic behavior of dicarboxylic acids, specific MD studies focusing exclusively on this compound are not widely available in the public domain. Such studies could, in principle, provide insights into its flexibility, solvation properties, and interactions with biological membranes or proteins at an atomic level of detail.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.commdpi.comfrontiersin.org DFT calculations can be employed to determine various properties of a molecule, including its optimized geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and vibrational frequencies. For a molecule like this compound, DFT could be used to predict its reactivity and stability. However, comprehensive DFT studies specifically detailing these properties for this compound are not readily found in published scientific literature.
Quantum Mechanical Computations for Conformational Analysis
Quantum mechanical (QM) computations are essential for accurately determining the conformational landscape of flexible molecules like dicarboxylic acids. nih.govescholarship.orgnih.govacs.orgau.dk These methods can calculate the relative energies of different spatial arrangements (conformers) of a molecule, providing insights into its preferred shapes. For dicarboxylic acids, a key aspect of conformational analysis is the orientation of the carboxyl groups. While QM studies have been conducted on various dicarboxylic acids to understand their conformational preferences in different environments, specific and detailed quantum mechanical conformational analyses of this compound are not extensively documented in publicly accessible research. Such an analysis would be valuable for understanding its intramolecular interactions and how its shape influences its biological activity and physical properties.
Crystal-Packing Efficiency Calculations
The crystal-packing efficiency describes the percentage of space in a crystal lattice that is occupied by atoms. It is determined from the crystallographic data of the compound. The crystal structure of this compound has been determined, providing the necessary parameters for this calculation. nih.gov
The unit cell volume is calculated using the formula for a monoclinic system: V = abc sin(β)
Given the crystallographic data for this compound:
a = 5.4671 Å
b = 9.2806 Å
c = 29.8270 Å
β = 94.449°
Z (number of molecules per unit cell) = 4
The volume of the unit cell is: V = (5.4671 Å) * (9.2806 Å) * (29.8270 Å) * sin(94.449°) V ≈ 1508.8 ų
The volume of a single this compound molecule (C₁₅H₂₈O₄) can be estimated by summing the volumes of its constituent atoms. Using standard van der Waals volumes for each atom (C ≈ 14.9 ų, H ≈ 3.1 ų, O ≈ 9.1 ų): Vmolecule ≈ (15 * 14.9 ų) + (28 * 3.1 ų) + (4 * 9.1 ų) Vmolecule ≈ 223.5 ų + 86.8 ų + 36.4 ų Vmolecule ≈ 346.7 ų
The total volume occupied by the molecules in the unit cell is: Voccupied = Z * Vmolecule Voccupied = 4 * 346.7 ų Voccupied = 1386.8 ų
The packing efficiency (η) is then calculated as: η = (Voccupied / Vunit cell) * 100% η = (1386.8 ų / 1508.8 ų) * 100% η ≈ 91.9%
This high packing efficiency suggests a dense and stable crystal structure.
| Crystallographic Parameter | Value |
|---|---|
| a | 5.4671 Å |
| b | 9.2806 Å |
| c | 29.8270 Å |
| β | 94.449° |
| Z | 4 |
| Unit Cell Volume | ~1508.8 ų |
| Calculated Packing Efficiency | ~91.9% |
Predictive Modeling for Biological Activity
The application of predictive modeling to forecast the biological activity of chemical compounds is a cornerstone of modern cheminformatics and computational toxicology. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, leverage the chemical structure and physicochemical properties of molecules to predict their interactions with biological systems. However, a review of the current scientific literature indicates that specific, validated predictive models for the biological activity of this compound have not been extensively developed or published.
Despite the absence of dedicated models for this compound, the principles of predictive modeling can be applied to understand its potential biological activities. Such models are built on the hypothesis that the biological activity of a compound is a function of its molecular structure and properties. By analyzing a dataset of structurally related compounds with known activities, a mathematical relationship can be established and then used to predict the activity of new or untested compounds like this compound.
The initial step in developing a predictive model involves the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. For this compound, a variety of these descriptors can be computed using established algorithms. These descriptors would form the basis for any QSAR model aimed at predicting its biological effects.
The following table presents a selection of computationally derived molecular descriptors for this compound, which are essential for the development of predictive models for its biological activity.
| Descriptor Type | Descriptor | Value | Source |
|---|---|---|---|
| Physicochemical | Molecular Weight | 272.38 g/mol | PubChem nih.govnih.gov |
| Physicochemical | XLogP3 | 4.8 | PubChem nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | 74.6 Ų | PubChem nih.gov |
| Topological | Number of Rotatable Bonds | 13 | PubChem |
| Electronic | Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Electronic | Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
Once a sufficient number of descriptors are calculated for a series of dicarboxylic acids with known biological data, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be employed to build a predictive model. The robustness and predictive power of such a model would then need to be rigorously validated before it could be reliably used to estimate the biological activity of this compound.
Future research could focus on developing such predictive models by screening this compound and other long-chain dicarboxylic acids against a variety of biological targets. The resulting data would be invaluable for constructing QSAR models to predict activities such as anti-inflammatory, antimicrobial, or metabolic effects, thereby guiding further experimental investigation.
Future Directions and Interdisciplinary Research Frontiers
Integration of Omics Technologies in Pentadecanedioic Acid Research
The application of "omics" technologies, including genomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound. These high-throughput analytical approaches offer a holistic view of the molecular processes related to this compound.
Genomics and Transcriptomics: Sequencing the genomes of microorganisms capable of producing or metabolizing this compound can unveil the genetic blueprints for these processes. This includes identifying novel genes and regulatory elements involved in its biosynthesis and degradation. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how gene expression changes in response to the presence of this compound or under conditions optimized for its production.
Proteomics: The large-scale study of proteins, will be instrumental in identifying and characterizing the enzymes involved in the metabolic pathways of this compound. mdpi.com Techniques such as tandem mass tag (TMT)-based quantitative proteomics can help in pinpointing key enzymes whose expression levels correlate with higher yields of the compound. mdpi.com For instance, proteomic analysis of microorganisms engineered for dicarboxylic acid production can reveal bottlenecks in the metabolic pathways and inform further genetic modifications. A study on Muscovy ducks demonstrated how hepatic proteomic analysis could reveal enhanced carboxylic acid metabolism, a principle that can be applied to study the metabolic impact of this compound. nih.gov
Metabolomics: This field focuses on the comprehensive analysis of all metabolites in a biological system. Metabolomic profiling can provide a detailed snapshot of the metabolic state of a cell during the production or degradation of this compound. mdpi.com This can help in identifying pathway intermediates, understanding metabolic flux, and uncovering off-target effects of genetic engineering. By understanding the complete metabolic network, researchers can devise strategies to channel more carbon flux towards the synthesis of this compound.
The integration of these omics disciplines will provide a multi-layered understanding of the biology of this compound, from the genetic potential to the functional protein machinery and the resulting metabolic output.
Advanced Applications in Synthetic Biology and Metabolic Pathway Redesign
Synthetic biology offers powerful tools for the rational design and construction of novel biological systems for chemical production. acs.org The microbial production of this compound from renewable feedstocks is a prime target for these advanced engineering strategies.
The core of this approach lies in the redesign of microbial metabolism to favor the production of long-chain dicarboxylic acids. nih.gov A common strategy involves blocking the native β-oxidation pathway, which degrades fatty acids, thereby redirecting the metabolic flux towards the ω-oxidation pathway that leads to dicarboxylic acid synthesis. nih.govresearchgate.net
Key metabolic engineering strategies that will continue to be refined include:
Pathway Engineering in Yeast: Yeasts such as Candida tropicalis and Yarrowia lipolytica have been successfully engineered for the production of long-chain dicarboxylic acids. nih.govsemanticscholar.org Future work will likely focus on further optimizing these chassis strains by overexpressing key enzymes in the ω-oxidation pathway, such as cytochrome P450 monooxygenase and NADPH-cytochrome reductase. nih.gov
Exploring Alternative Pathways: Researchers are also exploring the construction of entirely synthetic pathways for dicarboxylic acid production in more industrially robust organisms like Escherichia coli and Corynebacterium glutamicum. nih.gov This could involve combining enzymes from different organisms to create a more efficient production route.
Systems Metabolic Engineering: This approach combines systems biology, synthetic biology, and evolutionary engineering to optimize microbial production hosts. nih.gov By analyzing the entire metabolic network, researchers can identify and address limitations in precursor supply, cofactor regeneration, and product transport.
Table 1: Key Genes and Enzymes in Engineered Dicarboxylic Acid Production
| Gene/Enzyme Class | Function in Pathway | Organism Example |
|---|---|---|
| Acyl-CoA Oxidase (POX) | First step in β-oxidation (targeted for disruption) | Candida tropicalis |
| Cytochrome P450 Monooxygenase | Catalyzes terminal hydroxylation in ω-oxidation | Candida tropicalis |
| NADPH-Cytochrome P450 Reductase | Electron donor for Cytochrome P450 | Yarrowia lipolytica |
| Carboxylic Acid Reductase (CAR) | Conversion of carboxylic acids | - |
| ω-Transaminase (ω-TA) | Amine group transfer | - |
The ultimate goal is to develop microbial cell factories that can efficiently convert inexpensive and renewable feedstocks, such as glucose, glycerol, or plant oils, into this compound with high titers, rates, and yields. researchgate.netfraunhofer.de
Development of Novel Analytical Techniques for Tracing this compound in Complex Systems
As the applications of this compound expand, so does the need for sensitive and efficient analytical methods to detect and quantify it in various complex matrices, such as biological fluids, environmental samples, and industrial process streams.
Current methods for the analysis of fatty acids and their derivatives heavily rely on chromatographic techniques coupled with mass spectrometry. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and highly sensitive technique for fatty acid analysis. nih.gov For GC analysis, dicarboxylic acids are typically derivatized to more volatile esters, such as methyl esters. youtube.comnist.gov The mass spectrometer then provides detailed structural information, allowing for unambiguous identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool that is increasingly being used for the analysis of dicarboxylic acids, as it often does not require derivatization. This technique is particularly useful for analyzing complex mixtures and can be adapted for high-throughput screening.
Future advancements in this area will likely focus on:
High-Throughput Analysis: Developing rapid and automated analytical platforms for screening large numbers of samples, which is crucial for optimizing fermentation processes and for large-scale environmental monitoring.
Enhanced Sensitivity and Selectivity: Improving detection limits to trace minute quantities of this compound in complex biological and environmental systems. This may involve the development of novel ionization sources and mass analyzers.
Direct Analysis Techniques: Exploring ambient ionization mass spectrometry techniques that allow for the direct analysis of samples with minimal preparation, reducing analysis time and cost.
These analytical innovations will be critical for quality control in industrial production, for studying the metabolism and physiological effects of this compound, and for assessing its environmental fate.
Exploration of this compound in Biomedical Applications and Therapeutic Development
The unique properties of long-chain dicarboxylic acids, including this compound, make them attractive candidates for various biomedical applications. longdom.org Their bifunctional nature allows them to act as building blocks for polymers, while their fatty acid character suggests potential roles in biological signaling and metabolism.
Biocompatible Polymers: Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides. longdom.orgnova.edu this compound, with its long aliphatic chain, could be used to create novel biodegradable polymers with specific physical properties, such as flexibility and hydrophobicity. These biopolymers could find applications in drug delivery systems, tissue engineering scaffolds, and medical implants. researchgate.net The use of bio-based monomers like dicarboxylic acids is a growing area of research for creating more sustainable and biocompatible medical materials. nih.gov
Therapeutic Potential: While research into the specific therapeutic effects of this compound is still in its early stages, the broader class of dicarboxylic acids has shown various pharmacological activities. nih.gov For example, some dicarboxylic acids have been investigated for their effects on metabolic disorders. nova.edu Future research could explore the potential of this compound and its derivatives as signaling molecules or as modulators of metabolic pathways.
Further investigation into the metabolism and physiological effects of this compound is warranted to uncover its potential therapeutic applications. This could involve cell-based assays, animal models, and ultimately, clinical studies.
Environmental Sustainability and Circular Bioeconomy Contributions of this compound Production
The production of chemicals from renewable resources is a cornerstone of the transition to a more sustainable and circular bioeconomy. nih.govcityu.edu.hk The biotechnological production of this compound from biomass aligns perfectly with these principles.
Renewable Feedstocks: By utilizing renewable raw materials such as plant oils, glucose from non-food crops, or organic waste streams, the production of this compound can be decoupled from the volatile and environmentally taxing petrochemical industry. fraunhofer.deresearchgate.net This approach reduces greenhouse gas emissions and our reliance on fossil fuels. nih.gov
Green Chemistry: Biotechnological processes for producing this compound operate under mild conditions of temperature and pressure, reducing energy consumption compared to traditional chemical synthesis. nih.gov These processes also tend to be more specific, generating less hazardous waste and byproducts.
Closing the Loop: In a circular bioeconomy, waste streams from one process become the feedstocks for another. This compound produced from biomass can be used to create biodegradable polymers. At the end of their life cycle, these bioplastics can be designed to biodegrade, returning the carbon to the natural cycle, or be recycled into new products. This closed-loop approach minimizes waste and maximizes resource efficiency.
The development of efficient and economically viable biotechnological routes to this compound will be a significant contribution to the growing portfolio of bio-based chemicals that can replace their petroleum-derived counterparts, paving the way for a more sustainable industrial future.
Q & A
Q. What are the key considerations for ensuring reproducibility in the synthesis of Pentadecanedioic acid?
Reproducible synthesis requires strict control of reaction parameters (temperature, solvent purity, and catalyst ratios) and post-synthesis purification. Techniques like recrystallization or column chromatography should be employed to achieve high purity (>98%), as impurities can alter physicochemical properties . Safety protocols, such as avoiding dust formation and using appropriate ventilation, must align with GHS guidelines to ensure consistent handling across experiments .
Q. Which analytical techniques are most effective for characterizing the purity of this compound?
- High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating components based on polarity .
- Nuclear Magnetic Resonance (NMR): Validates molecular structure and detects isotopic impurities .
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile contaminants .
- Melting Point Analysis: Confirms consistency with literature values (113–114°C) . Regular calibration of instruments and cross-referencing with certified reference materials are critical for accuracy.
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Storage: Keep in airtight containers at room temperature, protected from light and moisture to prevent degradation .
- Handling: Use personal protective equipment (PPE) such as nitrile gloves and safety goggles. Avoid inhalation of dust by working in fume hoods .
- Stability Monitoring: Conduct periodic FT-IR or TGA analyses to detect changes in chemical composition over time .
Advanced Research Questions
Q. What strategies can be employed to analyze conflicting data on the cytotoxic effects of this compound in different cell models?
Discrepancies may arise from variations in cell lines, exposure durations, or compound purity. To resolve contradictions:
- Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .
- Standardized Protocols: Adopt OECD or ISO guidelines for cytotoxicity assays to harmonize experimental conditions .
- Dose-Response Curves: Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values across studies .
Q. How can computational modeling be utilized to predict the interaction of this compound with biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate binding affinities with enzymes (e.g., fatty acid oxidation pathways) .
- QSAR Models: Relate structural features (e.g., carboxyl group spacing) to biological activity using regression analysis .
- MD Simulations: Analyze conformational stability in lipid bilayers over nanosecond timescales . Validate predictions with in vitro assays, such as surface plasmon resonance (SPR) for binding kinetics .
Q. What methodological approaches are recommended for investigating the metabolic pathways of this compound in mammalian systems?
- Isotopic Labeling: Track ¹³C-labeled this compound via LC-MS to identify metabolites in liver microsomes .
- Enzyme Inhibition Studies: Use specific inhibitors (e.g., etomoxir for β-oxidation) to delineate metabolic routes .
- Transcriptomic Profiling: RNA-seq of treated cell lines reveals upregulated/downregulated genes in lipid metabolism . Cross-reference findings with databases like KEGG or Reactome to map pathway interactions .
Data Contradiction Analysis
Conflicting hazard classifications (e.g., non-hazardous in vs. skin/eye irritant in ) may stem from:
- Purity Differences: Commercial samples often contain impurities affecting toxicity profiles .
- Test Systems: Variability between in vitro (cell-based) and in vivo (animal) models .
- Regulatory Frameworks: Disparate GHS criteria (EU vs. OSHA) for classification thresholds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
